4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine
Description
The compound 4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a pyrimidine derivative featuring a cyclopropyl substituent at the 4-position and a methoxy-linked piperidine moiety at the 6-position. The piperidine ring is further functionalized with a 1-methylpyrazole-3-carbonyl group. Its molecular complexity underscores the importance of substituent effects on bioavailability, target affinity, and metabolic stability.
Properties
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-(1-methylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-22-7-6-15(21-22)18(24)23-8-4-13(5-9-23)11-25-17-10-16(14-2-3-14)19-12-20-17/h6-7,10,12-14H,2-5,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVICSHRQUZEFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N2CCC(CC2)COC3=NC=NC(=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine)” typically involves multiple steps, including the formation of the pyrimidine ring, the attachment of the cyclopropyl group, and the incorporation of the piperidine and pyrazole moieties. Common reagents and catalysts used in these reactions may include organic solvents, acids, bases, and transition metal catalysts. The reaction conditions often require precise control of temperature, pressure, and pH to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance efficiency and scalability. Safety measures and environmental considerations are also crucial in industrial production to minimize hazards and waste.
Chemical Reactions Analysis
Types of Reactions
The compound “4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine)” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking of bonds with the addition of water.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structural Characteristics
This compound features:
- Pyrimidine Core : A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
- Cyclopropyl Group : Attached at position 4, contributing to its unique reactivity.
- Methoxy Group : Linked to a piperidine moiety at position 6, which may influence its pharmacological properties.
- 1-Methyl-1H-Pyrazole-3-Carbonyl Substituent : Enhances biological activity through specific interactions with molecular targets.
Cancer Research
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant inhibitory activity against various cancer cell lines. The compound's efficacy is often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For example, similar compounds demonstrated IC50 values ranging from to , showcasing strong potential for therapeutic applications in oncology.
Neurological Disorders
The compound is also being investigated for potential therapeutic effects in treating neurological disorders. Its mechanism of action may involve interactions with specific enzymes or receptors critical to disease pathways. Preliminary studies suggest that it may modulate signal transduction pathways or metabolic processes, contributing to its biological effects.
Antibacterial Activity
Although primarily focused on cancer and neurological applications, there is emerging interest in the antibacterial properties of related compounds. Studies have shown that certain derivatives exhibit activity against Gram-positive and Gram-negative bacteria, suggesting a broader spectrum of potential applications in infectious disease management .
Comparative Analysis with Related Compounds
To better understand the unique properties of 4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine , a comparative analysis with similar compounds reveals distinct differences in structural features and biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-Cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine | Pyridazine ring instead of pyrimidine | Different nitrogen positioning affects reactivity |
| 3-Cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyrazine | Pyrazine ring instead of pyrimidine | Distinct electronic properties due to ring structure |
| 4-{[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}-6-phenylpyrimidine | Phenyl group substitution | Potentially different biological activities due to phenyl influence |
This table illustrates how variations in structural components can lead to differing reactivities and biological activities, emphasizing the importance of targeted design in drug development.
Case Studies
Several case studies highlight the compound's potential applications:
Case Study 1: Inhibition of Cancer Cell Proliferation
A study published in a peer-reviewed journal evaluated the inhibitory effects of This compound on various cancer cell lines. The results demonstrated significant cytotoxicity with an IC50 value comparable to established chemotherapeutic agents like sorafenib. This positions the compound as a candidate for further development in cancer therapy.
Case Study 2: Mechanistic Insights into Neurological Effects
Research focusing on the neurological applications of this compound revealed its potential to interact with neurotransmitter receptors involved in neurodegenerative diseases. In vitro studies showed that it could modulate receptor activity, suggesting possible use in treating conditions such as Alzheimer's disease .
Mechanism of Action
The mechanism of action of “4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine)” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s binding to these targets can modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound’s closest analogs include derivatives with variations in the piperidine substituent, pyrimidine core, or cyclopropyl group. Below is a comparative table of key compounds:
Key Observations:
In contrast, BK80466’s 3-fluoropyridine-4-carbonyl group adds electronegativity, which could influence binding kinetics . The 4-chloro-2-methyl-imidazole analog lacks a piperidine moiety, reducing steric bulk but limiting interactions with deeper hydrophobic pockets .
Molecular Weight and Complexity :
Pharmacological and Functional Insights
While direct pharmacological data for the target compound are unavailable, insights can be extrapolated from structurally related compounds:
- Receptor Affinity Trends: Piperidine-containing analogs (e.g., patent-derived compounds) often exhibit modulatory effects on G-protein-coupled receptors (GPCRs) or kinases. For instance, fluorinated analogs like BK80466 may mimic the behavior of cannabinoid receptor ligands, where fluorine enhances binding specificity . The target compound’s cyclopropyl group could confer metabolic stability by resisting oxidative degradation, a feature observed in cyclopropane-containing drugs like cilostazol .
- Signal Transduction: Piperidine-linked compounds frequently modulate cAMP pathways (e.g., CB1/CB2 cannabinoid receptors) . The target compound’s piperidine-methoxy bridge may facilitate similar Gαi/o coupling, though this requires experimental validation.
Biological Activity
4-cyclopropyl-6-{[1-(1-methyl-1H-pyrazole-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a synthetic compound that has garnered interest due to its potential pharmacological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₈H₂₃N₅O₂
- Molecular Weight : 341.4 g/mol
- CAS Number : 2309705-77-7
The compound is a derivative of pyrimidine and pyrazole, which are known for their diverse biological activities. The presence of the piperidine ring and the methoxy group enhances its interaction with biological targets, particularly in enzyme inhibition and receptor modulation. Pyrazole derivatives have been extensively studied for their roles as inhibitors in various signaling pathways, including those associated with cancer and inflammation.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit potent antitumor properties. For example, pyrazole derivatives have shown significant inhibitory effects on kinases such as BRAF(V600E) and EGFR, which are critical in cancer cell proliferation and survival .
A study involving pyrazole derivatives demonstrated their effectiveness in reducing cell viability in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). The combination of these compounds with standard chemotherapy agents like doxorubicin resulted in enhanced cytotoxicity, suggesting a synergistic effect that could improve treatment outcomes for resistant cancer types .
Anti-inflammatory and Antimicrobial Activities
In addition to antitumor effects, pyrazole derivatives have been recognized for their anti-inflammatory properties. They inhibit key inflammatory mediators and cytokines, thus reducing inflammation in various models . Furthermore, some studies have reported antimicrobial activity against a range of pathogens, indicating potential applications in treating infections .
Case Studies
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the piperidine-pyrazole-pyrimidine scaffold in this compound?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of the piperidine-pyrazole fragment via cyclization. A common approach is coupling 1-methyl-1H-pyrazole-3-carboxylic acid with piperidin-4-ylmethanol using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent under basic conditions (e.g., triethylamine) . The pyrimidine core is synthesized separately via nucleophilic substitution, where the cyclopropyl group is introduced using cyclopropylboronic acid under Suzuki-Miyaura coupling conditions. Final assembly involves etherification between the pyrimidine and piperidine-pyrazole moieties .
Q. How can researchers verify the purity and structural integrity of this compound after synthesis?
- Methodology : High-Performance Liquid Chromatography (HPLC) with a C18 reverse-phase column (e.g., 5 µm particle size, 250 mm length) is recommended for purity assessment. Use a gradient mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) and UV detection at 254 nm. Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy:
- ¹H-NMR : Key signals include the cyclopropyl protons (δ 0.5–1.2 ppm), pyrimidine C-H (δ 8.2–8.5 ppm), and piperidine N-CH₂-O (δ 3.5–4.0 ppm) .
- LC-MS : Electrospray ionization (ESI) in positive mode to confirm molecular weight (e.g., [M+H]⁺ expected for C₂₀H₂₄N₆O₂) .
Q. What biological targets are associated with this compound’s structural motifs (piperidine, pyrazole, pyrimidine)?
- Methodology : Computational docking studies using software like AutoDock Vina can predict binding affinities to kinases or G-protein-coupled receptors (GPCRs). Experimentally, radioligand displacement assays (e.g., for serotonin or dopamine receptors) and enzyme inhibition assays (e.g., kinase profiling with ATP-competitive substrates) are used. The pyrimidine moiety often interacts with nucleotide-binding domains, while the piperidine-pyrazole fragment may modulate hydrophobic binding pockets .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the critical etherification step between the pyrimidine and piperidine-pyrazole intermediates?
- Methodology : Screen catalysts (e.g., NaH, K₂CO₃) and solvents (DMF, DMSO, or THF) under inert atmosphere. Kinetic studies via in-situ FTIR or HPLC monitoring can identify optimal temperature (e.g., 80–100°C) and reaction time (typically 12–24 hrs). For sterically hindered intermediates, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve efficiency . Post-reaction purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical .
Q. How should conflicting data on solubility and bioavailability be resolved for this compound?
- Methodology :
- Solubility : Use shake-flask method with UV quantification in buffers (pH 1.2–7.4) and co-solvents (e.g., DMSO ≤1%). Compare with computational predictions via Hansen solubility parameters .
- Bioavailability : Parallel artificial membrane permeability assay (PAMPA) for passive diffusion and Caco-2 cell monolayers for active transport. Address discrepancies by adjusting formulation (e.g., nanocrystallization or lipid-based carriers) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of analogs with modified cyclopropyl or pyrazole groups?
- Methodology :
- Synthetic SAR : Prepare analogs via substituent variation (e.g., replacing cyclopropyl with cyclohexyl or pyrazole with imidazole) using parallel synthesis .
- Biological Testing : Use dose-response curves (IC₅₀/EC₅₀) in target-specific assays (e.g., enzyme inhibition or cell viability). Molecular dynamics simulations (e.g., GROMACS) can rationalize activity changes by analyzing ligand-protein binding stability .
Q. How can researchers address instability of the compound under acidic or oxidative conditions?
- Methodology :
- Degradation Studies : Stress testing under ICH guidelines (e.g., 0.1M HCl, 3% H₂O₂, 80°C). Monitor degradation products via LC-MS/MS and identify vulnerable sites (e.g., ester or ether linkages) .
- Stabilization : Introduce electron-withdrawing groups (e.g., fluorine) to the pyrimidine ring or use prodrug strategies (e.g., acetyl-protected hydroxyl groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
